alpha-Chlorocinnamaldehyde

Übersicht

Beschreibung

Alpha-chlorocinnamaldehyde is a compound that is not directly mentioned in the provided papers, but its structural relatives, alpha-chloroaldehydes, are extensively studied. These compounds are versatile intermediates in organic synthesis, particularly in the formation of chiral molecules. They are used in various catalytic reactions, including Diels-Alder reactions, to produce enantioselective products . Alpha-chloroaldehydes are also employed in the synthesis of alpha-chloroesters through enantioselective protonation of chiral enolates . Furthermore, they serve as starting materials for the stereoselective synthesis of chiral beta-lactams and other nitrogen-containing heterocycles .

Synthesis Analysis

The synthesis of alpha-chloroaldehydes and their derivatives can be achieved through different methods. One approach involves the use of chiral N-heterocyclic carbene (NHC) catalysis to perform hetero-Diels-Alder reactions with high enantioselectivity . Another method includes the treatment of alpha,alpha-dichloroaldehydes with phenols in the presence of chiral triazolium salt catalysts to produce alpha-chloro aryl esters . Additionally, chiral alpha-chloroaldehydes can be prepared from amino acids, providing a practical synthetic alternative to known organocatalytic alpha-chlorination procedures .

Molecular Structure Analysis

The molecular structure of alpha-chloroaldehydes and their derivatives is crucial for their reactivity and the selectivity of the reactions they undergo. For instance, the crystal structure of a related compound, 3 beta-benzoyloxy-6 alpha-chloro-5 alpha-cholest-7-ene, was determined to establish the location of the double bond and the configuration of the chlorine atom, which is essential for understanding the mechanism of its reactions .

Chemical Reactions Analysis

Alpha-chloroaldehydes participate in various chemical reactions. They are used in [4+2] and [3+2] annulations with dithioesters to synthesize oxathiin and oxathiole derivatives . These reactions are facilitated by NHC catalysts, which allow for the formation of highly substituted products. The versatility of alpha-chloroaldehydes is further demonstrated in the synthesis of heterocyclic alpha-amino acids through Biginelli and Hantzsch cyclocondensations .

Physical and Chemical Properties Analysis

The physical and chemical properties of alpha-chloroaldehydes are influenced by their molecular structure. These properties are important for the separation and purification of the synthesized compounds, as well as for their application in further chemical transformations. For example, the synthesis of stereoisomers at specific carbon positions of bile acid intermediates involves the separation of isomers through column chromatography, which relies on the physical properties of the compounds .

Wissenschaftliche Forschungsanwendungen

1. Management of Cardiovascular Diseases and Diabetes

- Summary of Application: Alpha-Chlorocinnamaldehyde, synthesized by cinnamaldehyde, has been found to have beneficial effects against cardiovascular diseases (CVDs) and diabetes. It has been used in traditional Chinese medicine for thousands of years .

- Results or Outcomes: Cinnamon, from which alpha-Chlorocinnamaldehyde is synthesized, has been found to have various beneficial effects against CVDs, including endothelium protection, regulation of immune response, lowering blood lipids, antioxidative properties, anti-inflammatory properties, suppression of vascular smooth muscle cell growth and mobilization, repression of platelet activity and thrombosis, and inhibition of angiogenesis . Furthermore, it has been found to improve diabetes by enhancing insulin sensitivity and insulin secretion, regulating the enzyme activity involved in glucose, regulating glucose metabolism in the liver, adipose tissue and muscle, ameliorating oxidative stress and inflammation to protect islet cells, and improving diabetes complications .

2. Corrosion Inhibition

- Summary of Application: Alpha-Chlorocinnamaldehyde has been found to inhibit the corrosion of ARMCO iron in 4 M HCl .

- Results or Outcomes: The application of alpha-Chlorocinnamaldehyde resulted in the inhibition of corrosion of ARMCO iron in 4 M HCl .

3. Drug Design and Genomics Research

- Summary of Application: AlphaFold 3, a new AI model developed by Google DeepMind and Isomorphic Labs, can predict the structure and interactions of all life’s molecules with unprecedented accuracy . Alpha-Chlorocinnamaldehyde, being one of life’s molecules, can be studied using this model for drug design and genomics research .

- Methods of Application: Given an input list of molecules, AlphaFold 3 generates their joint 3D structure, revealing how they all fit together . This method can be applied to alpha-Chlorocinnamaldehyde to understand its structure and interactions.

- Results or Outcomes: The application of AlphaFold 3 has resulted in at least a 50% improvement compared with existing prediction methods, and for some important categories of interaction, it has doubled prediction accuracy .

4. Synthesis of Novel Schiff Base

- Summary of Application: Alpha-Chlorocinnamaldehyde has been used in the synthesis of a novel Schiff base derived from alpha-Chlorocinnamaldehyde and 4-aminoantipyrine .

- Results or Outcomes: The application of alpha-Chlorocinnamaldehyde resulted in the successful synthesis of a novel Schiff base .

5. Pharmacological Properties of Chalcones

- Summary of Application: Chalcones, including alpha-Chlorocinnamaldehyde, are among the leading bioactive flavonoids with a therapeutic potential implicated to an array of bioactivities investigated by a series of preclinical and clinical studies .

- Results or Outcomes: The application of chalcones has shown therapeutic potential in various bioactivities .

6. Microbial α-Amylase Production

- Summary of Application: Alpha-amylases are the oldest and versatile starch hydrolysing enzymes which can replace chemical hydrolysis of starch in industries . Alpha-Chlorocinnamaldehyde, being a starch molecule, can be used in the production of microbial alpha-amylase .

- Results or Outcomes: The application of alpha-Chlorocinnamaldehyde in the production of microbial alpha-amylase has resulted in the successful production of the enzyme .

Safety And Hazards

Alpha-Chlorocinnamaldehyde is considered hazardous. It’s harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, wearing protective clothing, and using it only in well-ventilated areas .

Eigenschaften

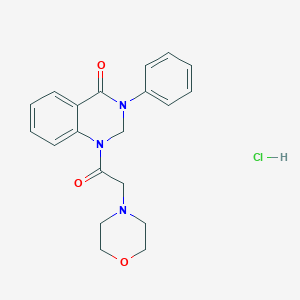

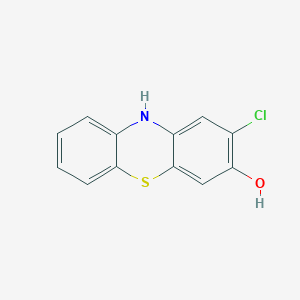

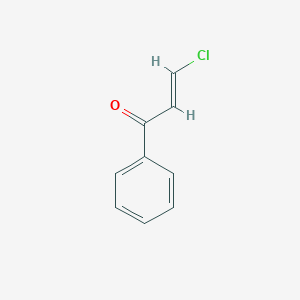

IUPAC Name |

(Z)-2-chloro-3-phenylprop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO/c10-9(7-11)6-8-4-2-1-3-5-8/h1-7H/b9-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SARRRAKOHPKFBW-TWGQIWQCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C(C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C(/C=O)\Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001031058 | |

| Record name | alpha-Chlorocinnamaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001031058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

alpha-Chlorocinnamaldehyde | |

CAS RN |

18365-42-9, 33603-89-3 | |

| Record name | Cinnamaldehyde, alpha-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018365429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinnamaldehyde, alpha-chloro-, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033603893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Chlorocinnamaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001031058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-chlorocinnamaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.383 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5'-methoxy-N-(4-methoxyphenyl)spiro[cyclohexane-1,3'-indole]-2'-carboxamide](/img/structure/B98538.png)